molecular formula C19H15ClN4O2 B11047040 2,4-diamino-5-(2-chlorophenyl)-6-oxo-6,7,8,9-tetrahydro-5H-chromeno[2,3-b]pyridine-3-carbonitrile

2,4-diamino-5-(2-chlorophenyl)-6-oxo-6,7,8,9-tetrahydro-5H-chromeno[2,3-b]pyridine-3-carbonitrile

Cat. No.: B11047040
M. Wt: 366.8 g/mol
InChI Key: BDFTYLHZXJHGCS-UHFFFAOYSA-N
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Description

2,4-Diamino-5-(2-chlorophenyl)-6-oxo-6,7,8,9-tetrahydro-5H-chromeno[2,3-b]pyridine-3-carbonitrile is a complex organic compound that belongs to the class of chromeno[2,3-b]pyridines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a chromeno[2,3-b]pyridine core with various functional groups, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-diamino-5-(2-chlorophenyl)-6-oxo-6,7,8,9-tetrahydro-5H-chromeno[2,3-b]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method involves the condensation of salicylaldehyde with malononitrile and 2-chlorobenzaldehyde in the presence of a base, followed by cyclization and subsequent functional group modifications . The reaction conditions often require controlled temperatures and the use of solvents like ethanol or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Diamino-5-(2-chlorophenyl)-6-oxo-6,7,8,9-tetrahydro-5H-chromeno[2,3-b]pyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the amino and chloro groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

2,4-Diamino-5-(2-chlorophenyl)-6-oxo-6,7,8,9-tetrahydro-5H-chromeno[2,3-b]pyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-diamino-5-(2-chlorophenyl)-6-oxo-6,7,8,9-tetrahydro-5H-chromeno[2,3-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the expression of cyclooxygenase-2 (COX-2) and other inflammatory mediators . The compound also affects signaling pathways such as the STAT3 and Smad pathways, which play roles in cell proliferation and fibrosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2,4-diamino-5-(2-chlorophenyl)-6-oxo-6,7,8,9-tetrahydro-5H-chromeno[2,3-b]pyridine-3-carbonitrile apart is its specific combination of functional groups and its ability to modulate multiple biological pathways

Properties

Molecular Formula

C19H15ClN4O2

Molecular Weight

366.8 g/mol

IUPAC Name

2,4-diamino-5-(2-chlorophenyl)-6-oxo-5,7,8,9-tetrahydrochromeno[2,3-b]pyridine-3-carbonitrile

InChI

InChI=1S/C19H15ClN4O2/c20-11-5-2-1-4-9(11)14-15-12(25)6-3-7-13(15)26-19-16(14)17(22)10(8-21)18(23)24-19/h1-2,4-5,14H,3,6-7H2,(H4,22,23,24)

InChI Key

BDFTYLHZXJHGCS-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(C3=C(O2)N=C(C(=C3N)C#N)N)C4=CC=CC=C4Cl)C(=O)C1

Origin of Product

United States

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